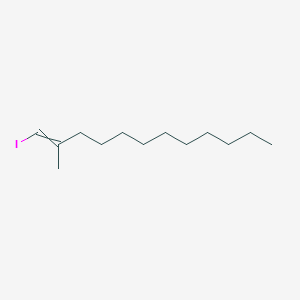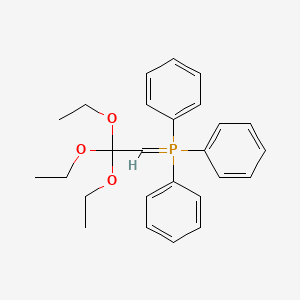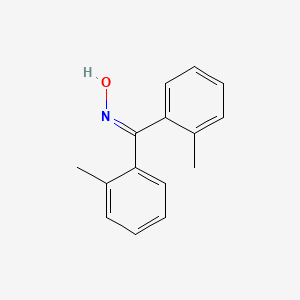
Methanone, bis(2-methylphenyl)-, oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanone, bis(2-methylphenyl)-, oxime is an organic compound that belongs to the class of oximes. Oximes are characterized by the presence of the functional group R1R2C=NOH, where R1 and R2 can be hydrogen, alkyl, or aryl groups. This particular oxime is derived from methanone, bis(2-methylphenyl)-, which is a ketone with two 2-methylphenyl groups attached to the carbonyl carbon.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methanone, bis(2-methylphenyl)-, oxime typically involves the reaction of methanone, bis(2-methylphenyl)- with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction proceeds as follows:
- Dissolve methanone, bis(2-methylphenyl)- in ethanol.
- Add hydroxylamine hydrochloride and sodium acetate to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and filter off the precipitated product.
- Recrystallize the product from ethanol to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves:
- Using large reactors for the reaction.
- Employing continuous stirring and temperature control to ensure uniform reaction conditions.
- Utilizing filtration and recrystallization techniques to purify the product.
Análisis De Reacciones Químicas
Types of Reactions
Methanone, bis(2-methylphenyl)-, oxime undergoes several types of chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitriles.
Reduction: The oxime can be reduced to form amines.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted oximes or other derivatives.
Aplicaciones Científicas De Investigación
Methanone, bis(2-methylphenyl)-, oxime has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for treating certain diseases.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of methanone, bis(2-methylphenyl)-, oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound can undergo redox reactions, affecting cellular processes and signaling pathways.
Comparación Con Compuestos Similares
Methanone, bis(2-methylphenyl)-, oxime can be compared with other oximes such as:
Acetone oxime: A simpler oxime with different reactivity and applications.
Benzophenone oxime: Similar in structure but with different substituents, leading to varied chemical properties.
Cyclohexanone oxime: Used in the production of caprolactam, a precursor for nylon.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to other oximes.
Propiedades
Número CAS |
108714-78-9 |
|---|---|
Fórmula molecular |
C15H15NO |
Peso molecular |
225.28 g/mol |
Nombre IUPAC |
N-[bis(2-methylphenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C15H15NO/c1-11-7-3-5-9-13(11)15(16-17)14-10-6-4-8-12(14)2/h3-10,17H,1-2H3 |
Clave InChI |
BJYDQNYKCCLENM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C(=NO)C2=CC=CC=C2C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


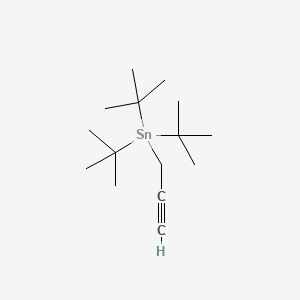
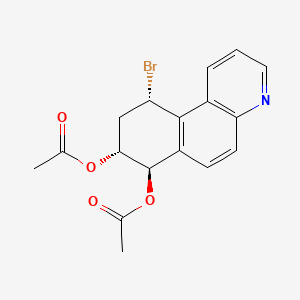
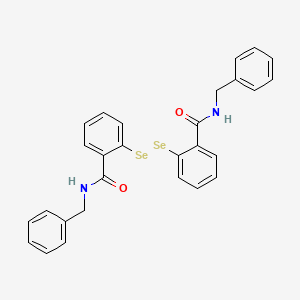
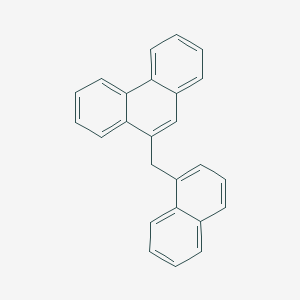
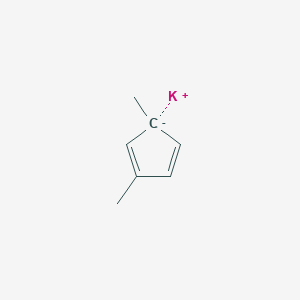

![2,3,7,8-Tetramethyl-5-germaspiro[4.4]nona-2,7-diene](/img/structure/B14331428.png)
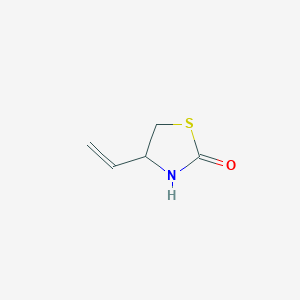
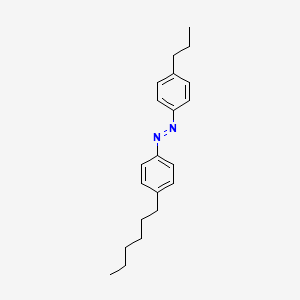
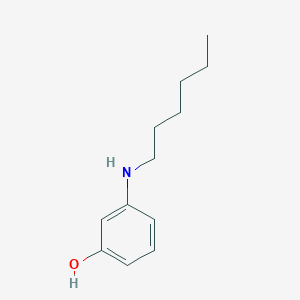
![7-fluoro-5H-indeno[1,2-b]pyridin-5-one](/img/structure/B14331465.png)
